molecular formula C9H9N5O2 B12909889 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-60-5

5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one

Katalognummer: B12909889
CAS-Nummer: 77961-60-5
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: AONYEEFAPRFURI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by a 5-amino group and a 2-amino substituent linked to a 6-oxo-1,6-dihydropyridin-3-yl moiety. This structure combines a pyrimidinone core with a fused dihydropyridinone ring, conferring unique electronic and steric properties.

Eigenschaften

CAS-Nummer

77961-60-5

Molekularformel

C9H9N5O2

Molekulargewicht

219.20 g/mol

IUPAC-Name

5-amino-2-[(6-oxo-1H-pyridin-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O2/c10-6-4-12-9(14-8(6)16)13-5-1-2-7(15)11-3-5/h1-4H,10H2,(H,11,15)(H2,12,13,14,16)

InChI-Schlüssel

AONYEEFAPRFURI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC=C1NC2=NC=C(C(=O)N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one generally involves:

  • Construction of the pyrimidin-4(3H)-one scaffold with an amino substituent at position 5.
  • Preparation or availability of the 6-oxo-1,6-dihydropyridin-3-yl amine derivative.
  • Coupling of the pyrimidinone and pyridinone fragments via nucleophilic substitution or amination.

Microwave-assisted synthesis and catalytic methods are often employed to improve yields and reduce reaction times.

Preparation of the Pyrimidin-4(3H)-one Core

The pyrimidinone core is typically synthesized by condensation reactions involving urea or substituted ureas with β-dicarbonyl compounds or their equivalents. For example, urea derivatives react with β-ketoesters or β-diketones under acidic or basic catalysis to form the pyrimidinone ring system.

  • Microwave irradiation has been reported to facilitate the cyclization step, enhancing reaction rates and yields (e.g., Lala Kundan et al., 2018).
  • Catalysts such as p-toluenesulfonic acid or metal nitrates (e.g., UO2(NO3)2·6H2O) have been used to promote ring closure and amide formation efficiently.

Preparation of the 6-oxo-1,6-dihydropyridin-3-yl Amine Fragment

The 6-oxo-1,6-dihydropyridin-3-yl amine moiety can be prepared by reduction or amination of nitropyridinone precursors:

  • N-Alkylation of 5-methyl-3-nitropyridin-2(1H)-one followed by palladium-catalyzed hydrogenation yields 3-amino-1,5-dimethylpyridin-2(1H)-one derivatives in excellent yields (94-100%).
  • Such amines serve as nucleophiles in subsequent coupling reactions.

Coupling of Pyrimidinone and Pyridinone Units

The key step involves the formation of the amino linkage between the 5-amino group of the pyrimidinone and the 3-position of the 6-oxo-1,6-dihydropyridin moiety:

  • Amines derived from the pyridinone ring are reacted with activated pyrimidinone derivatives, such as chlorides or esters, under acidic catalysis (e.g., p-toluenesulfonic acid) and microwave irradiation to afford the target compound.
  • Reaction conditions typically involve moderate heating (80-150 °C) and short reaction times (10-20 minutes) under microwave irradiation to improve efficiency and yields.
  • The use of sealed tubes or microwave reactors ensures controlled pressure and temperature, favoring cyclization and coupling.

Alternative Synthetic Routes and One-Pot Methods

  • One-pot syntheses starting from appropriate precursors such as chloroacetic acid and pyrimidine derivatives in the presence of bases like piperidine have been reported, allowing direct formation of thiazolo- or pyrimidinone derivatives with amino substituents.
  • Polyphosphoric acid as a dehydrating agent can be used to promote ring closure and formation of fused heterocycles while retaining amino groups.
  • Aminomethylation reactions of 6-amino-2-oxo pyridine derivatives with formaldehyde and primary amines under base catalysis have been explored to introduce aminoalkyl substituents, which could be adapted for related pyrimidinone systems.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (min) Yield (%) Notes
Pyrimidinone ring formation Urea + β-dicarbonyl compound, p-TsOH, MW 120-150 10-20 60-85 Microwave-assisted cyclization
N-Alkylation of nitropyridinone 5-methyl-3-nitropyridin-2(1H)-one + iodomethane + K2CO3 80-100 2-4 h 60-95 Alkylation step
Hydrogenation to amine Pd/C catalyst, H2 gas RT-50 2-6 h 94-100 Reduction of nitro to amino group
Coupling reaction Pyrimidinone chloride + pyridinone amine, p-TsOH, MW 120-150 10-20 50-75 Microwave-assisted amination
One-pot synthesis Pyrimidine + chloroacetic acid + piperidine 120-140 30-60 70-85 Base-catalyzed one-pot method

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating.
  • Acid catalysis with p-toluenesulfonic acid is effective for promoting amide bond formation and ring closure in pyrimidine derivatives.
  • The choice of solvent (e.g., ethanol, acetonitrile, dioxane) and reaction atmosphere (sealed tube vs open vessel) influences product purity and yield.
  • Use of palladium-catalyzed hydrogenation for nitro group reduction is preferred for high selectivity and yield of amino intermediates.
  • Polyphosphoric acid can be used as a dehydrating agent to facilitate cyclization without loss of amino functionality.
  • Aminomethylation reactions require careful control of reagent ratios and base catalysis to avoid side products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and pyridine rings.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine and pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. The presence of the amino group on the pyrimidine ring enhances its interaction with bacterial cell walls, potentially leading to effective inhibition of bacterial growth.

Case Study:
A study demonstrated that modifications to the dihydropyridine core improved the compound's efficacy against various strains of bacteria, making it a candidate for developing new antibiotics.

Antiviral Properties

The compound has also shown promise in antiviral applications. Its structural features allow it to interfere with viral replication processes, particularly in RNA viruses.

Research Findings:
In vitro studies have reported that certain derivatives possess activity against influenza virus strains, highlighting their potential as antiviral agents.

Cardioprotective Effects

The dihydropyridine component of the compound is known for its cardiovascular benefits, including vasodilation and blood pressure regulation.

Case Study:
Clinical trials have suggested that compounds similar to 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one may reduce the risk of heart disease by improving endothelial function and reducing arterial stiffness.

Structure and Variants

The unique structure of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one allows for numerous synthetic derivatives that can enhance its biological activity.

Compound Type Structure Features Biological Activity Unique Properties
Pyrimidine DerivativesAmino group on pyrimidineAntimicrobialSimple structure
Dihydropyridine DerivativesDihydropyridine coreCardiovascular effectsFocus on heart health
PyrimidinonesCarbonyl groups on pyrimidineAntiviral propertiesBroader antiviral spectrum

Wirkmechanismus

The mechanism of action of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrimidin-4(3H)-one core is a common scaffold in bioactive molecules. Key structural variations among analogs include:

  • Fused heterocyclic systems (e.g., thieno or benzofuro rings) versus substituent modifications (e.g., amino, alkyl, or heteroaromatic groups).
  • Substituents at positions 2 and 5, which influence electronic effects, solubility, and binding interactions.
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Compound Name Core Structure Position 2 Substituent Position 5 Substituent Biological Activity Key Properties
Target Compound Pyrimidin-4(3H)-one (6-oxo-1,6-dihydropyridin-3-yl)amino Amino Hypothetical kinase inhibition Potential hydrogen bonding via dihydropyridinone
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one Methylthio - Not specified High lipophilicity
XL413 (Benzofuropyrimidinone) Benzofuropyrimidin-4(3H)-one Pyrrolidin-2-yl - Cdc7 kinase inhibitor Enhanced rigidity and target affinity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Thienopyrimidin-4(3H)-one Aliphatic carboxylic acids - Antimicrobial, anticancer Tunable solubility via substituents
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one Dimethylamino Amino Not specified Increased basicity

Physicochemical Properties

  • Solubility: The dihydropyridinone group in the target compound may improve water solubility compared to methylthio or dimethylamino substituents .

Biologische Aktivität

5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer and antibacterial properties, supported by relevant research findings and data tables.

Chemical Structure

The compound features a pyrimidine ring fused with a dihydropyridine moiety , characterized by an amino group at the 5-position of the pyrimidine ring and a 6-oxo group at the dihydropyridine. Its chemical formula is C23H22F3N3O2C_{23}H_{22}F_3N_3O_2 .

Anticancer Activity

Research has indicated that 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one exhibits significant anticancer properties . A study involving various derivatives of dihydropyridinones found that some compounds demonstrated selective anti-leukemic effects against human leukemia cells (CCRF-CEM) while showing low cytotoxicity against non-tumorigenic human lung fibroblasts (MRC-5) .

Table 1: Anticancer Activity of Related Compounds

CompoundConcentration (µM)Anti-leukemic ActivityCytotoxicity in Fibroblasts
5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one50ModerateLow
2-(Trifluoromethyl)phenyl aminoketone5ModerateModerate
(tert-butylamino)ketone50Non-effectiveNon-effective

The compound's structure allows it to interact with key cellular pathways involved in cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Activity
Escherichia coli25Effective
Staphylococcus aureus15Effective

The results suggest that the compound could serve as a lead for the development of new antibacterial agents, particularly in light of rising antibiotic resistance.

The biological activity of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one is believed to stem from its ability to interact with specific enzyme systems involved in metabolic pathways. Similar compounds have shown to inhibit or activate these enzymes, impacting cellular processes such as apoptosis and cell cycle regulation .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Efficacy : A recent investigation focused on the anti-proliferative effects of this compound on leukemia cell lines. Results showed that at concentrations as low as 5 µM, it exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts .
  • Antibacterial Screening : In another study, various derivatives were screened for their antibacterial efficacy. The findings indicated that modifications to the dihydropyridine core could enhance activity against specific bacterial strains .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one?

Answer:

  • Stepwise Functionalization : Begin with pyrimidin-4(3H)-one as a core scaffold. Introduce the 5-amino group via nitration followed by reduction, as described for analogous pyrimidinones .
  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 6-oxo-1,6-dihydropyridin-3-yl moiety, ensuring regioselectivity. Monitor reaction progress via HPLC (as in ’s assay protocol using ammonium acetate buffer at pH 6.5) .
  • Purification : Employ gradient elution chromatography (C18 column, mobile phase: water/acetonitrile with 0.1% formic acid) to isolate the compound. Validate purity via LC-MS and ¹H/¹³C NMR.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Spectroscopic Characterization :
    • NMR : Use ¹H NMR (DMSO-d6) to verify amine protons (δ 6.5–7.2 ppm) and pyridinone ring protons (δ 7.8–8.5 ppm). ¹³C NMR should confirm carbonyl carbons (δ 165–170 ppm) .
    • X-ray Crystallography : Resolve tautomeric forms (e.g., lactam-lactim equilibrium) by single-crystal analysis, referencing bond angles and distances (e.g., C–N bond lengths ~1.33 Å) .
  • Chromatographic Validation : Apply reverse-phase HPLC (UV detection at 254 nm) with ’s ammonium acetate buffer (pH 6.5) to assess purity ≥98% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis Framework :
    • Data Harmonization : Standardize assay conditions (e.g., cell lines, pH, temperature) across studies. For example, ’s antioxidant activity protocol used controlled pH and replicates to minimize variability .
    • Dose-Response Replication : Perform dose-ranging studies (e.g., 0.1–100 µM) in triplicate, using positive controls (e.g., doxorubicin for cytotoxicity).
    • Statistical Modeling : Apply mixed-effects models to account for inter-lab variability, as suggested in ’s critical analysis framework .

Advanced: What experimental designs are suitable for studying the tautomeric stability of this compound under physiological conditions?

Answer:

  • pH-Dependent Studies :
    • Prepare buffered solutions (pH 2–10) using ’s method (ammonium acetate/acetic acid) .
    • Monitor tautomer ratios via ¹H NMR (D2O) or UV-Vis spectroscopy (200–400 nm).
  • Thermodynamic Analysis : Calculate equilibrium constants (K) using van’t Hoff plots derived from variable-temperature NMR data (25–60°C).
  • Computational Validation : Compare experimental results with DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers.

Advanced: How to evaluate the environmental fate of this compound using ecotoxicological models?

Answer:

  • Experimental Design :
    • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous media (pH 7.4) and analyze degradation products via LC-QTOF-MS .
    • Biotic Transformation : Use OECD 301D respirometry to assess microbial degradation in soil/water systems, as outlined in ’s environmental impact framework .
  • QSAR Modeling : Predict bioaccumulation potential using logP (measured via shake-flask method) and molecular weight (265.25 g/mol, from ) .

Advanced: What computational strategies predict the compound’s interaction with kinase targets?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., CDK2 or JAK2). Parameterize the pyrimidinone ring as a hydrogen-bond acceptor.
    • Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG), referencing ’s structural data on pyrimidinone derivatives .

Basic: How to design a stability-indicating assay for this compound under accelerated storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2).
  • Analytical Method : Use UPLC-PDA (Waters Acquity, BEH C18 column) with gradient elution (0.1% TFA in water/acetonitrile). Quantify degradation products against USP thresholds .

Advanced: What mechanistic studies elucidate the compound’s role in modulating oxidative stress pathways?

Answer:

  • In Vitro Assays :
    • Measure ROS scavenging in HUVECs using DCFH-DA fluorescence, as in ’s antioxidant protocol .
    • Assess Nrf2 activation via luciferase reporter assays (HEK293T cells).
  • Omics Integration : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., SOD1, CAT), aligning with ’s ecosystem-level impact approach .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.